2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid

Medicinal Chemistry Scaffold Diversity Library Design

2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid (CAS 477870-17-0) is a synthetic, low-molecular-weight (312.3 g/mol) heterocyclic compound belonging to the thienopyrimidine class, featuring a phenoxyacetic acid substituent at the pyrimidine 2-position and a thiophene ring at the pyrimidine 4-position. Its molecular formula is C₁₆H₁₂N₂O₃S, and it is supplied by multiple vendors as a research chemical at purities typically ≥95% (NLT 97% reported by one supplier).

Molecular Formula C16H12N2O3S
Molecular Weight 312.3 g/mol
CAS No. 477870-17-0
Cat. No. B3140238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid
CAS477870-17-0
Molecular FormulaC16H12N2O3S
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)O
InChIInChI=1S/C16H12N2O3S/c19-15(20)10-21-12-5-3-11(4-6-12)16-17-8-7-13(18-16)14-2-1-9-22-14/h1-9H,10H2,(H,19,20)
InChIKeyBHNJTAMBLQTEQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid (CAS 477870-17-0): Chemical Identity and Procurement Baseline


2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid (CAS 477870-17-0) is a synthetic, low-molecular-weight (312.3 g/mol) heterocyclic compound belonging to the thienopyrimidine class, featuring a phenoxyacetic acid substituent at the pyrimidine 2-position and a thiophene ring at the pyrimidine 4-position [1]. Its molecular formula is C₁₆H₁₂N₂O₃S, and it is supplied by multiple vendors as a research chemical at purities typically ≥95% (NLT 97% reported by one supplier) . The compound has been screened in multiple PubChem-registered high-throughput screening assays targeting diverse biological endpoints including regulators of G-protein signaling, orexin receptors, caspase-3, TNF-alpha-induced cell death pathways, the unfolded protein response, and mitochondrial translocase function, though publicly disclosed quantitative activity outcomes for these screens remain absent .

Why 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid Cannot Be Casually Substituted by Other Thienopyrimidine or Phenoxyacetic Acid Derivatives


Within the broader thienopyrimidine and phenoxyacetic acid chemical space, minor structural modifications can profoundly alter target engagement profiles. For example, related para-alkylthiophenoxyacetic acids have been optimized to achieve potent and selective PPARδ agonism through systematic variation of the alkylthio linker [1], while other phenoxyacetic acid derivatives function as PPARδ partial agonists with distinct efficacy-transactivation relationships [2]. The specific substitution pattern of 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid — a thiophene ring directly attached at the pyrimidine 4-position and a 4-oxyphenylacetic acid moiety at the pyrimidine 2-position — creates a unique pharmacophoric geometry that is not replicated by simple acylhydrazide analogs (e.g., CAS 477862-29-6) or amide derivatives (e.g., CAS 477888-35-0, 477888-53-2) . Generic interchange among these analogs without confirmatory biological profiling risks selecting a compound with divergent — and potentially irrelevant — biological activity for the intended research application.

Quantitative Differentiation Evidence for 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid (CAS 477870-17-0)


Structural Uniqueness: Thiophene-Pyrimidine-Phenoxyacetic Acid Scaffold vs. Common Thienopyrimidine Congeners

2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid possesses a distinct connectivity pattern: the thiophene ring is attached directly at the pyrimidine 4-position (not fused as in thieno[2,3-d]pyrimidines), and the pyrimidine 2-position bears a 4-oxyphenylacetic acid group [1]. This contrasts with the majority of reported thienopyrimidine-based PPAR modulators, which typically employ thieno[2,3-d]pyrimidine fused cores or thioether/phenoxyalkyl linkers [2]. The direct C–C bond between thiophene and pyrimidine, combined with the carboxylic acid-bearing phenoxy group, generates a calculated XLogP3-AA of 2.8 with 1 hydrogen bond donor and 6 hydrogen bond acceptors [1], distinguishing it from close acylhydrazide (CAS 477862-29-6) and amide (CAS 477888-35-0, 477888-53-2) analogs which have altered hydrogen-bonding capacity and lipophilicity profiles.

Medicinal Chemistry Scaffold Diversity Library Design

Broad Screening Profile Across 24 Distinct PubChem BioAssays vs. Single-Target Tool Compounds

The compound has been tested in at least 24 distinct PubChem-registered high-throughput screening assays covering diverse biological targets, including regulators of G-protein signaling (RGS4), orexin 1 receptor (OX1R) antagonism, caspase-3 and caspase-7 activation, TNF-alpha-induced necrotic cell death (Jurkat FADD-/- model), unfolded protein response (UPR) activation (XBP1 splicing), mitochondrial TIM23 complex inhibition, furin protease inhibition, and MAS-related GPR member X1 (MrgX1) allosteric modulation . This breadth of screening exposure is unusual for a research-grade building block and provides an empirical foundation for target deconvolution that is absent for un-screened close analogs such as the corresponding acetohydrazide (CAS 477862-29-6) or N-substituted acetamide derivatives (CAS 477888-35-0, 477888-53-2) .

High-Throughput Screening Polypharmacology Chemical Probe

Functional Group Identity: Free Carboxylic Acid vs. Hydrazide/Amide Analogs

The terminal functional group of this compound is a free carboxylic acid (-COOH), as confirmed by the IUPAC name 2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetic acid and the SMILES notation C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)O [1]. In contrast, structurally adjacent compounds in the same chemical series bear hydrazide (CAS 477862-29-6), N-(2-methylphenyl)amide (CAS 477888-35-0), or N-cyclopentylamide (CAS 477888-53-2) termini . The carboxylic acid moiety confers distinct properties relevant to procurement: (a) capacity for salt formation and aqueous solubility modulation, (b) a well-precedented pharmacophore for nuclear receptor ligand binding (e.g., PPAR family), and (c) a synthetic handle for further derivatization via amide coupling or esterification without requiring deprotection steps [2].

Chemical Biology Fragment-Based Drug Discovery Functional Group SAR

Evidence-Based Application Scenarios for 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid (CAS 477870-17-0) Procurement


Scaffold-Hopping Library Design for Nuclear Receptor (PPAR) Drug Discovery

The non-fused thiophene-pyrimidine-phenoxyacetic acid scaffold offers a topologically distinct alternative to the extensively patented thieno[2,3-d]pyrimidine and phenoxyalkyl-thio-phenoxyacetic acid chemotypes used in PPARδ agonist programs [1]. Medicinal chemistry teams pursuing PPAR or related nuclear receptor targets can procure this compound as a scaffold-hopping starting point, leveraging its free carboxylic acid for salt-form screening and its direct thiophene-pyrimidine C–C bond for metabolic stability differentiation relative to thioether-linked analogs.

Chemical Biology Target Deconvolution Leveraging Existing PubChem Screening Data

With 24 documented PubChem high-throughput screening assay entries spanning GPCR signaling (RGS4, OX1R, MrgX1), apoptosis pathways (caspase-3/7, TNF-alpha/FADD), and organelle function (TIM23 mitochondrial import, UPR/XBP1) , this compound is uniquely positioned among its close analog series for target deconvolution studies. Laboratories can procure this compound to follow up on any of these screening hits, using the pre-existing assay provenance to guide mechanistic hypothesis generation — a capability not offered by the un-screened hydrazide or amide analogs.

Synthetic Intermediate for Focused Amide/Acylhydrazide Library Synthesis

The free carboxylic acid functionality makes this compound the optimal procurement choice for laboratories intending to generate focused libraries of amide, ester, or acylhydrazide derivatives through standard coupling chemistry [2]. Starting from the acid avoids the deprotection or functional group interconversion steps that would be required if the corresponding hydrazide (CAS 477862-29-6) or pre-formed amides (CAS 477888-35-0, 477888-53-2) were purchased instead, thereby reducing synthetic step count and improving overall library production efficiency.

Physicochemical Comparator in Thienopyrimidine Property Profiling Panels

With a computed XLogP3-AA of 2.8, molecular weight of 312.3 Da, and a balanced hydrogen-bond donor/acceptor profile (1 HBD, 6 HBA) [3], this compound occupies a favorable region of drug-like chemical space. Procurement for inclusion in physicochemical profiling panels allows direct comparison against more lipophilic amide analogs or more polar hydrazide derivatives, generating data to inform lead optimization decisions regarding solubility, permeability, and metabolic stability within the thienopyrimidine series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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